molecular formula C16H22BrN3O4 B8168624 4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester

4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester

Cat. No.: B8168624
M. Wt: 400.27 g/mol
InChI Key: ARMRMGRUKQLJIM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(6-bromo-4-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-10-11(14(21)23-4)9-12(17)18-13/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMRMGRUKQLJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyridine Intermediate: The pyridine ring is first brominated and then esterified to introduce the methoxycarbonyl group.

    Piperazine Coupling: The brominated pyridine intermediate is then coupled with piperazine under basic conditions.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions can target the bromine atom or the ester groups.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Substitution: Products vary depending on the nucleophile used, such as substituted pyridines.

Scientific Research Applications

Neuroprotective Agents

Recent studies have explored the neuroprotective properties of compounds related to piperazine derivatives, including those similar to 4-(6-bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester. These compounds are being investigated for their ability to inhibit specific kinases involved in neurodegenerative diseases, potentially protecting motor neurons from degeneration caused by endoplasmic reticulum stress .

Kinase Inhibitors

The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical targets in cancer therapy and other diseases, and derivatives of piperazine have been shown to selectively inhibit certain kinase families, such as the MAPK pathway . The modification of the pyridine ring in this compound could enhance selectivity and potency against specific kinases.

Synthesis and Structural Modifications

Research has documented various synthetic routes to produce this compound, emphasizing the importance of structural modifications to improve yield and biological activity. For instance, the incorporation of different substituents on the piperazine or pyridine rings can lead to enhanced pharmacokinetic properties and selectivity for biological targets .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Goodfellow et al., 2013NeuroprotectionIdentified analogs that protect motor neurons from ER stress; highlighted structural features contributing to efficacy.
Thams et al., 2019Kinase inhibitionEvaluated a series of piperazine derivatives for their ability to inhibit MAP4K family kinases; found promising candidates with improved potency.
ACS Journal of Medicinal ChemistryStructural optimizationDiscussed the development of selective inhibitors based on piperazine scaffolds; emphasized the role of substituents in enhancing activity against ALK kinases .

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Halogen and Ester Modifications
Compound Name Substituents (Pyridine) Molecular Weight CAS Number Key Differences
Target Compound 6-Br, 4-COOMe 400.28 1201674-86-3 Reference standard
4-(6-Bromopyridin-3-yl)-piperazine-1-carboxylate 6-Br, 3-position linkage 328.18* Pyridine linkage at position 3
4-(6-Chloro-4-ethoxycarbonyl-5-methylpyridin-2-yl)-piperazine-1-carboxylate 6-Cl, 4-COOEt, 5-Me 395.84 1201675-12-8 Chloro substituent, ethoxy ester, methyl group
4-[(2-Carboxy-phenyl)-phenyl-methyl]-piperazine-1-carboxylate Phenyl-carboxy substitution 396.20 Hydrolyzed ester (COOH vs. COOMe)

*Molecular weight calculated based on formula C₁₀H₁₃BrN₄O₂.

  • Impact of Halogens : Bromine (Br) offers superior leaving-group ability compared to chlorine (Cl), enhancing reactivity in cross-coupling reactions .
  • Ester Stability : Methoxycarbonyl (COOMe) hydrolyzes slower than methyl esters but faster than tert-butyl esters. Ethoxy esters (COOEt) exhibit intermediate stability .
Bicyclic and Heterocyclic Analogues
  • Molecular weight: 467.77 g/mol .
  • tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate: Fused imidazothiazole ring enhances binding to biological targets, as seen in kinase inhibitors .

Biological Activity

4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 1201674-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H22BrN3O4C_{16}H_{22}BrN_{3}O_{4} with a molecular weight of 400.27 g/mol. The structure features a piperazine ring substituted with a bromo and methoxycarbonyl-pyridine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₂BrN₃O₄
Molecular Weight400.27 g/mol
CAS Number1201674-86-3

Antiparasitic Activity

Recent studies have highlighted the potential of derivatives of piperazine compounds in inhibiting Plasmodium falciparum protein kinases, which are crucial for the survival and replication of malaria parasites. For instance, derivatives similar to our compound have shown significant inhibition against PfPK6, an essential kinase in P. falciparum with IC50 values in the nanomolar range (e.g., <5 nM) . The modifications on the piperazine scaffold were key to enhancing antiplasmodial activity.

Kinase Inhibition

The compound's structural features suggest it may act as a kinase inhibitor. A study focusing on MAP4 kinase inhibitors demonstrated that certain analogs could protect human motor neurons from degeneration by inhibiting specific kinases associated with neuroprotection . The evaluation of various analogs indicated that modifications can greatly influence their protective effects and selectivity towards different kinases.

The proposed mechanism for the biological activity of compounds like 4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester involves interaction with ATP-binding sites on kinases, leading to inhibition of phosphorylation processes vital for cellular signaling and metabolism. This inhibition can disrupt parasite growth or neuronal survival pathways, depending on the target.

Case Studies and Research Findings

  • Antimalarial Activity : A series of compounds were synthesized based on the piperazine scaffold and evaluated for their inhibitory effects on PfPK6. The most potent compounds exhibited dual-stage antiplasmodial activity, significantly reducing parasitic load in vitro .
  • Neuroprotective Effects : In vitro studies demonstrated that certain piperazine derivatives could protect motor neurons from stress-induced apoptosis by inhibiting MAP4 kinases. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the piperazine ring can enhance biological activity. For example, substituents that increase lipophilicity or alter electronic properties have been correlated with improved potency against target kinases .

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